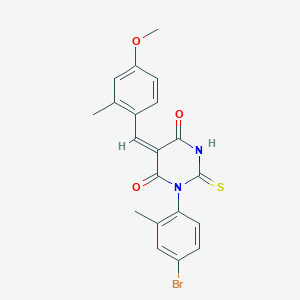
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an amine group attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine typically involves multiple stepsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to specific targets. The benzoxadiazole ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
- N-(3-fluorophenyl)thiourea
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-fluoro-N’-(3-fluorophenyl)benzimidamide
Comparison: N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is unique due to its combination of a fluorophenyl group, a nitro group, and a benzoxadiazole ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the nitro group can enhance its reactivity in redox reactions, while the benzoxadiazole ring can provide unique fluorescence properties .
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-7-2-1-3-8(6-7)14-9-4-5-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAMQTVUXZYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-1-(3,4-dimethylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5169325.png)
![2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile](/img/structure/B5169333.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
![4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide](/img/structure/B5169355.png)
![1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5169363.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B5169375.png)
![(5Z)-3-Benzyl-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5169381.png)

![N-(naphthalen-1-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B5169415.png)

![N-[(4-methylphenyl)methyl]adamantane-1-carboxamide](/img/structure/B5169422.png)
![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
